molecular formula C15H11ClN2O3 B2465490 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105204-16-7

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2465490
CAS RN: 1105204-16-7
M. Wt: 302.71
InChI Key: SRDFPTDLEAHTTR-UHFFFAOYSA-N
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Description

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, also known as CFI-400945, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) protein. CHK1 plays a crucial role in the DNA damage response pathway and is essential for the maintenance of genomic stability. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

Antimicrobial Activity

The isoxazole moiety has demonstrated antibacterial and antifungal properties. Although specific research on 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is limited, similar compounds with isoxazole rings have shown promise in combating microbial infections. Further investigations into its antimicrobial potential could be valuable.

Synthetic Strategies and Derivative Design

Given the compound’s structural complexity, developing efficient synthetic routes and designing novel derivatives based on the isoxazole scaffold is an ongoing area of interest. Medicinal chemists can benefit from exploring innovative synthetic methodologies.

properties

IUPAC Name

3-chloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-11-4-1-3-10(7-11)15(19)17-9-12-8-14(21-18-12)13-5-2-6-20-13/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDFPTDLEAHTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

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